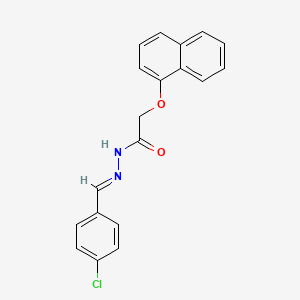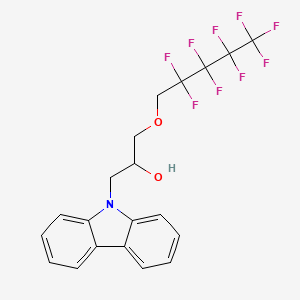
8-hydroxy-3,3,6,6-tetramethyl-9-(2-nitrophenyl)-3,4,5,6,7,9-hexahydroacridin-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3,6,6-Tetramethyl-9-(2-nitrophenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione is a complex organic compound belonging to the acridine family. Acridines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This particular compound is characterized by its unique structure, which includes multiple methyl groups and a nitrophenyl substituent.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,6,6-tetramethyl-9-(2-nitrophenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione typically involves a multi-component reaction. One common method involves the condensation of aldehydes, dimedone (5,5-dimethyl-1,3-cyclohexanedione), and an amine in the presence of a catalyst. For instance, the use of silica boron–sulfuric acid nanoparticles (SBSANs) as a solid Lewis-protic acid catalyst has been reported to be effective . The reaction is carried out under mild conditions, resulting in high yields of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and efficient catalysis are likely to be employed. The use of heterogeneous catalysts, such as SBSANs, allows for the reaction to be performed with minimal environmental impact and high efficiency .
化学反应分析
Types of Reactions
3,3,6,6-Tetramethyl-9-(2-nitrophenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under appropriate conditions.
Reduction: The nitro group can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: The major product would be a nitro-substituted acridine derivative.
Reduction: The major product would be an amino-substituted acridine derivative.
Substitution: The major products would depend on the nucleophile used, resulting in various substituted acridine derivatives.
科学研究应用
3,3,6,6-Tetramethyl-9-(2-nitrophenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3,3,6,6-tetramethyl-9-(2-nitrophenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The nitrophenyl group may play a role in binding to these targets, while the acridine core could intercalate with DNA or other biomolecules.
相似化合物的比较
Similar Compounds
- 3,3,6,6-Tetramethyl-9-(3-nitrophenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
- 3,3,6,6-Tetramethyl-9-(4-nitrophenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
Uniqueness
The uniqueness of 3,3,6,6-tetramethyl-9-(2-nitrophenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione lies in the position of the nitrophenyl group, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of methyl groups also contributes to its distinct properties compared to other similar compounds.
属性
分子式 |
C23H26N2O4 |
|---|---|
分子量 |
394.5 g/mol |
IUPAC 名称 |
3,3,6,6-tetramethyl-9-(2-nitrophenyl)-2,4,5,7,9,10-hexahydroacridine-1,8-dione |
InChI |
InChI=1S/C23H26N2O4/c1-22(2)9-14-20(17(26)11-22)19(13-7-5-6-8-16(13)25(28)29)21-15(24-14)10-23(3,4)12-18(21)27/h5-8,19,24H,9-12H2,1-4H3 |
InChI 键 |
CCFSKIJZUPGPAR-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=CC=C4[N+](=O)[O-])C(=O)C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[9-Chloro-2-(2-furyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-methoxyphenyl)methanone](/img/structure/B11984981.png)
![3-(4-pentylphenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11984990.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide](/img/structure/B11984995.png)
![(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11984999.png)
![N-{4-[9-bromo-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl}-N,N-dimethylamine](/img/structure/B11985001.png)
![2-(2-Naphthyl)-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11985015.png)




![4-Nitrobenzaldehyde (6-tert-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazone](/img/structure/B11985035.png)
![Isopropyl (2E)-2-[4-(acetyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11985040.png)

